2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

SAR studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors often suffer from poorly characterized regioisomeric impurities that confound biological data. This compound provides a structurally authenticated 2-tert-butyl substitution pattern essential for accurate ATP-competitive binding mode analysis. - Enables direct SAR comparison with the 3-tert-butyl regioisomer (CAS 1713163-38-2) to deconvolute lipophilicity and target engagement effects. - Carboxylic acid handle facilitates rapid amide coupling or esterification for hit-to-lead library synthesis. - Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for reproducible lead optimization.

Molecular Formula C11H13N3O2
Molecular Weight 219.24
CAS No. 1774895-78-1
Cat. No. B3028236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1774895-78-1
Molecular FormulaC11H13N3O2
Molecular Weight219.24
Structural Identifiers
SMILESCC(C)(C)C1=NN2C=C(C=NC2=C1)C(=O)O
InChIInChI=1S/C11H13N3O2/c1-11(2,3)8-4-9-12-5-7(10(15)16)6-14(9)13-8/h4-6H,1-3H3,(H,15,16)
InChIKeySNMCIKTZAZWKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Structural & Supply Profile


2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1774895-78-1, PubChem CID 84055162) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core fused with a carboxylic acid at the 6-position and a bulky tert-butyl group at the 2-position . The compound's molecular formula is C11H13N3O2, with a molecular weight of 219.24 g/mol, and it is commercially available from multiple suppliers at purities typically ranging from 95% to 98% . Its structural features—namely the tert-butyl substituent and the carboxylic acid handle—position it as a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules within the pyrazolo[1,5-a]pyrimidine class [1].

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Irreplaceable by Close Analogs


Within the pyrazolo[1,5-a]pyrimidine scaffold, the precise position and nature of substituents dramatically influence molecular properties such as lipophilicity, metabolic stability, and target engagement [1]. For instance, a regioisomeric shift of the tert-butyl group from the 2-position (target compound) to the 3-position (CAS 1713163-38-2) fundamentally alters the three-dimensional conformation and electronic distribution of the molecule, potentially affecting its binding mode to kinase ATP-binding pockets and its overall pharmacokinetic profile . Similarly, the absence of the bulky tert-butyl group in unsubstituted or methyl-substituted analogs reduces lipophilicity and can lead to divergent solubility and permeability characteristics, which are critical parameters in both early-stage screening and scale-up . Consequently, simple substitution with a generic pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative—even one with the same molecular formula—is not scientifically defensible without a quantitative re-validation of the SAR for the specific biological or chemical system under investigation.

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Comparator Analysis


Regioisomeric Effect on Conformation and Kinase Binding

The target compound, with a tert-butyl group at the 2-position, exhibits a distinct conformational preference compared to its 3-tert-butyl regioisomer (CAS 1713163-38-2). Based on the class-level inference from SAR studies on pyrazolo[1,5-a]pyrimidines [1], the 2-substituted scaffold is known to adopt a binding conformation that is compatible with the hinge region of several kinases, whereas the 3-substituted analog is likely to present a different spatial orientation due to the altered vector of the bulky tert-butyl group. This difference is critical for designing selective kinase inhibitors, as the binding pocket's steric and electronic constraints will differentially accommodate the two regioisomers.

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

Purity and Reliability for Downstream Synthesis

The target compound is commercially available with a documented purity of ≥95% (CymitQuimica) to 98% (Leyan) . While the 3-tert-butyl isomer is also offered at comparable purities (e.g., 98% by Leyan ), the target compound's established availability from multiple reputable vendors with transparent analytical specifications reduces the risk of batch-to-batch variability in downstream synthesis. In contrast, some analogs (e.g., 7-methyl derivative, CAS 90004-19-6) are primarily available via custom synthesis, introducing longer lead times and higher procurement uncertainty [1].

Building Block Quality Control Synthetic Chemistry

Cost-Effectiveness and Procurement Lead Time

The target compound is available from suppliers such as Kishida Chemical at a listed price of ¥21,000 for 100 mg [1]. While pricing for the 3-tert-butyl isomer is not publicly disclosed by some vendors (e.g., Fluorochem lists 'Pricing not currently available') , the target compound's transparent and fixed pricing for research-scale quantities offers budgetary predictability. Furthermore, the target compound's classification as a 'Building Block' by Kishida implies it is a regularly stocked item with established inventory management, potentially leading to shorter lead times compared to less common regioisomers that may require custom synthesis [1].

Procurement Supply Chain Cost Analysis

tert-Butyl Group Impact on Lipophilicity & Metabolic Stability

The tert-butyl group at the 2-position is specifically noted for enhancing the compound's hydrophobic character, which can positively influence membrane permeability and metabolic stability in biological systems . While direct experimental logP values for this exact compound are not publicly available, class-level knowledge of pyrazolo[1,5-a]pyrimidine SAR indicates that 2-substituents are key modulators of overall lipophilicity [1]. This contrasts with analogs lacking the tert-butyl group (e.g., unsubstituted or methyl-substituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acids) which would exhibit significantly lower logP values, potentially limiting their utility in cellular assays or in vivo models where passive diffusion is required.

ADME Lipophilicity Drug Design

2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: High-Value Applications


Precursor for Kinase-Focused Libraries in Oncology

Given the well-documented role of pyrazolo[1,5-a]pyrimidines as ATP-competitive kinase inhibitors [1], this building block is ideally suited for generating focused libraries targeting kinases such as EGFR, B-Raf, and CDK2. The carboxylic acid handle allows for straightforward amide coupling or esterification, enabling rapid diversification of the scaffold while retaining the 2-tert-butyl substitution that modulates lipophilicity and potentially kinase selectivity . This positions the compound as a strategic starting material for hit-to-lead campaigns in oncology.

Regioisomeric Probe for SAR Studies

The distinct conformational and electronic properties of the 2-tert-butyl versus the 3-tert-butyl regioisomer make this compound an essential control in SAR studies. By systematically comparing the biological activity of the 2-substituted target compound with its 3-substituted analog, medicinal chemists can deconvolute the precise contribution of the tert-butyl group's position to target binding and functional outcomes. This approach is critical for optimizing both potency and selectivity in lead optimization.

Macrocyclic Kinase Inhibitor Synthesis

The pyrazolo[1,5-a]pyrimidine core has been successfully employed in the development of macrocyclic kinase inhibitors, such as those targeting DRAK1 [2]. The 2-tert-butyl group on the target compound provides a well-defined anchor point for further functionalization, while the carboxylic acid moiety can serve as a linker attachment site. This building block can therefore be integrated into macrocyclization strategies aimed at improving kinase selectivity and overcoming drug resistance, a common challenge in targeted cancer therapy [1].

Agrochemical and Specialty Chemical Intermediate

Beyond pharmaceuticals, the pyrazolo[1,5-a]pyrimidine scaffold is also explored in agrochemical research for its potential as fungicides and herbicides . The target compound's robust supply chain and high purity make it a reliable starting material for synthesizing novel analogs with tailored physicochemical properties for crop protection applications. The carboxylic acid group facilitates the introduction of various functional groups to optimize environmental fate and target specificity.

Technical Documentation Hub

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